3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one
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Overview
Description
3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the condensation of benzoyl chloride with a suitable pyridine derivative under basic conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for potential pharmaceutical applications. For example, it may serve as a lead compound for drug development targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Benzoyl-1,6-dimethyl-4-phenylpyridin-2(1H)-one include other pyridinone derivatives, such as:
- 3-Benzoyl-4-phenylpyridin-2(1H)-one
- 1,6-Dimethyl-4-phenylpyridin-2(1H)-one
- 3-Benzoyl-1,6-dimethylpyridin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
143572-54-7 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-benzoyl-1,6-dimethyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C20H17NO2/c1-14-13-17(15-9-5-3-6-10-15)18(20(23)21(14)2)19(22)16-11-7-4-8-12-16/h3-13H,1-2H3 |
InChI Key |
LNXWTQZACCOLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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